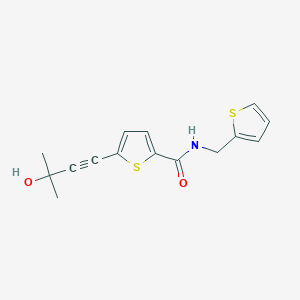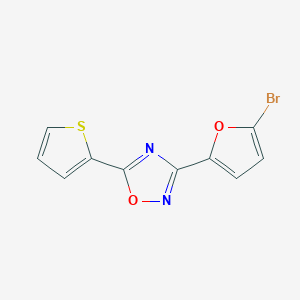
N-(4-tert-butylbenzyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a dioxane ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzyl chloride with 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXYLIC ACID
- N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-AMINE
Uniqueness
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C23H29NO3 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-[(4-tert-butylphenyl)methyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C23H29NO3/c1-22(2,3)19-12-10-17(11-13-19)14-24-21(25)23(4)15-26-20(27-16-23)18-8-6-5-7-9-18/h5-13,20H,14-16H2,1-4H3,(H,24,25) |
InChIキー |
PHHGDQBYBHXGDW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15004831.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004843.png)
![3-chloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15004844.png)
![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![5-Butyl-3-(2-hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004870.png)
![3-(4-Chlorophenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B15004871.png)


![[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid](/img/structure/B15004879.png)
![4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B15004885.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15004898.png)
